

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl

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Compound of Interest

Compound Name: 3,3',4,4'-Tetramethylbiphenyl

Cat. No.: B1215186

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CAS Number: 4920-95-0

This technical guide provides a comprehensive overview of **3,3',4,4'-tetramethylbiphenyl**, a significant biphenyl derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis methodologies, and potential applications.

Chemical and Physical Properties

3,3',4,4'-Tetramethylbiphenyl, also known as 3,3',4,4'-tetramethyl-1,1'-biphenyl, is a solid organic compound.^{[1][2][3]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
CAS Number	4920-95-0	[1]
Molecular Formula	C ₁₆ H ₁₈	[1]
Molecular Weight	210.31 g/mol	[1]
Appearance	White to cream crystals or powder	[2]
Melting Point	74-77 °C	[3]
Boiling Point	317.5 °C (Predicted)	[3]
Density	0.956 g/cm ³	[3]
Flash Point	151.6 °C	[3]
IUPAC Name	3,3',4,4'-tetramethyl-1,1'-biphenyl	[4]

Synthesis of 3,3',4,4'-Tetramethylbiphenyl

The synthesis of **3,3',4,4'-tetramethylbiphenyl** can be achieved through several established organic coupling reactions. The most common methods include Grignard reagent coupling, Ullmann coupling, and Suzuki-Miyaura coupling. Each of these methods offers distinct advantages and is suited for different laboratory settings and scales of production.

Experimental Protocols

1. Grignard Reagent Coupling

This method involves the formation of a Grignard reagent from a halogenated xylene derivative, followed by a coupling reaction. A Chinese patent describes a manganese-catalyzed coupling of a Grignard reagent prepared from a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[\[5\]](#) While this patent aims for a mixture of isomers, the fundamental steps can be adapted for the specific synthesis of **3,3',4,4'-tetramethylbiphenyl** by using 4-halo-o-xylene as the starting material.

Materials:

- 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (catalytic amount)
- Anhydrous nickel chloride (catalyst)
- Dilute hydrochloric acid
- Ethanol

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
- Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
- Once the reaction starts, continue the addition of the 4-bromo-1,2-dimethylbenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Coupling Reaction: In a separate flask, prepare a suspension of anhydrous nickel chloride in anhydrous THF.
- Cool the Grignard reagent to 0 °C and slowly add the nickel chloride suspension.
- Allow the reaction mixture to warm to room temperature and then reflux overnight.^[6]
- Workup: Cool the reaction mixture and quench by the slow addition of dilute hydrochloric acid.

- Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from ethanol to yield white crystals of **3,3',4,4'-tetramethylbiphenyl**.^[6] The reported melting point of the product from a similar synthesis is 112-115 °C.^[6]

2. Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides.

Materials:

- 4-iodo-1,2-dimethylbenzene
- Copper powder
- Dimethylformamide (DMF)

Procedure:

- In a reaction vessel, combine 4-iodo-1,2-dimethylbenzene and activated copper powder in DMF.
- Heat the mixture at a high temperature (typically >150 °C) with vigorous stirring under an inert atmosphere for several hours.
- Monitor the reaction progress by TLC or GC.
- Workup: After completion, cool the reaction mixture and filter to remove the copper residues.
- Extract the filtrate with an organic solvent and wash with water to remove DMF.
- Dry the organic layer and concentrate to obtain the crude product.
- Purification: Purify the crude product by column chromatography or recrystallization.

3. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

Materials:

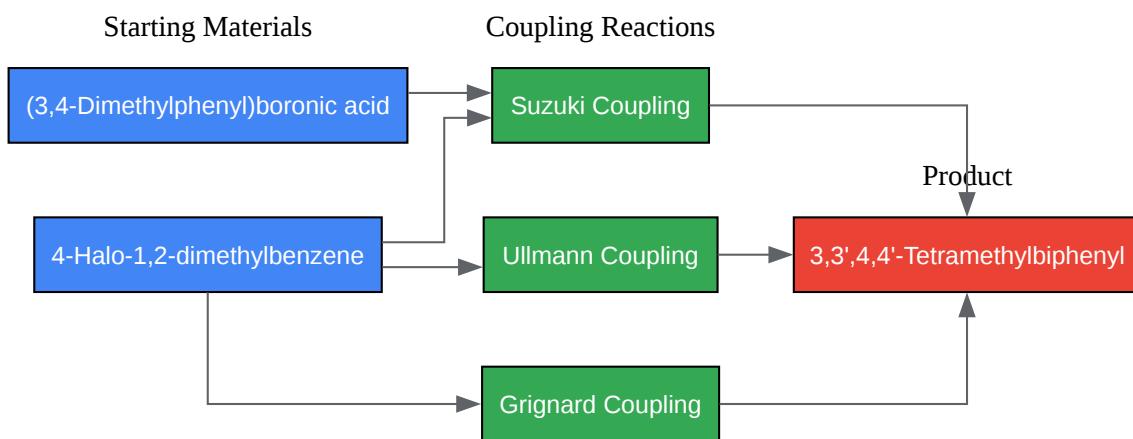
- 4-bromo-1,2-dimethylbenzene
- (3,4-dimethylphenyl)boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene/Water solvent mixture

Procedure:

- In a reaction flask, dissolve 4-bromo-1,2-dimethylbenzene, (3,4-dimethylphenyl)boronic acid, and potassium carbonate in a mixture of toluene and water.
- Add the palladium catalyst, such as a pre-mixture of $\text{Pd}(\text{OAc})_2$ and PPh_3 .
- Heat the reaction mixture to reflux under an inert atmosphere for several hours.
- Monitor the reaction by TLC or GC.
- Workup: Cool the reaction to room temperature and separate the organic and aqueous layers.
- Extract the aqueous layer with toluene.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography.

Synthesis Workflow and Logic

The synthesis of **3,3',4,4'-tetramethylbiphenyl** fundamentally relies on the formation of a new carbon-carbon bond between two 3,4-dimethylphenyl units. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.



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Caption: Synthetic routes to **3,3',4,4'-tetramethylbiphenyl**.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization and identification of **3,3',4,4'-tetramethylbiphenyl**. While a comprehensive public database of its NMR spectra is not readily available, data for similar biphenyl structures can provide an estimation of the expected chemical shifts.

Expected ^1H NMR (CDCl_3):

- **Aromatic Protons:** Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern of the two phenyl rings will lead to a complex splitting pattern.

- **Methyl Protons:** Two distinct singlets for the methyl groups at the 3,3' and 4,4' positions are anticipated, likely in the region of δ 2.2-2.4 ppm.

Expected ^{13}C NMR (CDCl_3):

- **Aromatic Carbons:** Signals for the aromatic carbons are expected in the region of δ 125-140 ppm. This will include signals for the substituted and unsubstituted carbons of the biphenyl core.
- **Methyl Carbons:** Signals for the methyl carbons are expected in the aliphatic region, around δ 19-21 ppm.

Mass Spectrometry: The mass spectrum of **3,3',4,4'-tetramethylbiphenyl** shows a molecular ion peak (M^+) at m/z 210, corresponding to its molecular weight.[\[6\]](#)

Crystal Structure

As of the current literature survey, a solved crystal structure for **3,3',4,4'-tetramethylbiphenyl** has not been deposited in major crystallographic databases. However, the crystal structure of a related derivative, tetramethyl 3,3',4,4'-biphenyltetracarboxylate, has been determined, providing some insight into the potential packing and conformation of the biphenyl core.[\[7\]](#)

Applications and Biological Relevance

3,3',4,4'-Tetramethylbiphenyl is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[\[8\]](#) Its rigid biphenyl core and the presence of methyl groups make it a useful building block in materials science and medicinal chemistry.

Potential Applications:

- **Ligand Synthesis:** The biphenyl scaffold is a common feature in ligands for transition metal catalysis. The methyl groups can influence the steric and electronic properties of the resulting metal complexes.
- **Organic Electronics:** Biphenyl derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their conjugated system.

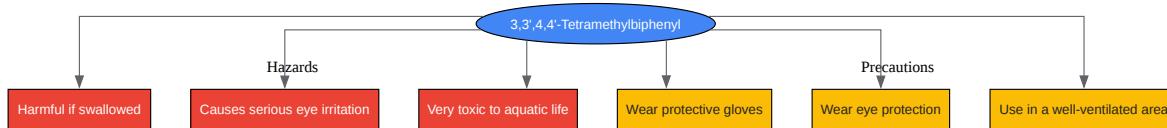
- Precursor for Polyimides: The tetramethylbiphenyl unit can be a component in the synthesis of high-performance polyimides, which are known for their thermal stability.[6]

Relevance in Drug Development: While there is no direct evidence of **3,3',4,4'-tetramethylbiphenyl** itself being a therapeutic agent, the biphenyl moiety is a well-established pharmacophore in numerous drugs. For instance, many angiotensin II receptor antagonists, such as valsartan, feature a biphenyl scaffold.[9] The study of substituted biphenyls like **3,3',4,4'-tetramethylbiphenyl** can contribute to the understanding of structure-activity relationships in drug design.[10][11]

No specific signaling pathways involving **3,3',4,4'-tetramethylbiphenyl** have been identified in the current literature. However, the biological activity of biphenyl derivatives is an active area of research, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents.[10]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3,3',4,4'-tetramethylbiphenyl** is classified as harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.



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Caption: Key safety information for **3,3',4,4'-tetramethylbiphenyl**.

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